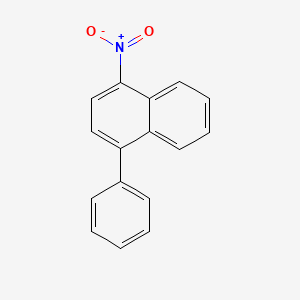

1-Phenyl-4-nitronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

33457-01-1 |

|---|---|

Molecular Formula |

C16H11NO2 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

1-nitro-4-phenylnaphthalene |

InChI |

InChI=1S/C16H11NO2/c18-17(19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H |

InChI Key |

MVBHZXAIUULKTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-phenyl-4-nitronaphthalene, a valuable building block in medicinal chemistry and materials science. The document details two primary synthetic strategies, complete with experimental protocols, quantitative data, and logical workflow diagrams to aid in research and development.

Executive Summary

The synthesis of this compound can be effectively achieved through two main pathways:

-

Route A: Suzuki-Miyaura Coupling followed by Nitration. This approach involves the palladium-catalyzed cross-coupling of a 1-halonaphthalene with phenylboronic acid to form 1-phenylnaphthalene, which is subsequently nitrated to yield the target compound.

-

Route B: Nitration followed by Suzuki-Miyaura Coupling. This alternative strategy begins with the nitration of a suitable naphthalene derivative to produce a 4-nitro-1-halonaphthalene, which then undergoes a Suzuki-Miyaura coupling with phenylboronic acid.

Both routes offer viable methods for the synthesis of this compound, with the choice of pathway often depending on the availability of starting materials and desired purity profile. This guide will elaborate on the experimental details of each approach.

Route A: Synthesis via 1-Phenylnaphthalene Intermediate

This synthetic pathway is a two-step process involving the formation of a carbon-carbon bond followed by an electrophilic aromatic substitution.

Step 1: Synthesis of 1-Phenylnaphthalene via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In this step, 1-bromonaphthalene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol:

A detailed experimental protocol for the Suzuki-Miyaura coupling of 1-bromonaphthalene and phenylboronic acid is as follows:

-

Reagents:

-

1-Bromonaphthalene (1.0 equivalent)

-

Phenylboronic acid (1.05 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.003 - 0.01 equivalents)

-

Tri(o-tolyl)phosphine or Triphenylphosphine (as ligand, 0.009 - 0.02 equivalents)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

Solvent: n-propanol, ethanol/water mixture, or Dimethylformamide (DMF)

-

-

Procedure:

-

To a reaction vessel, add 1-bromonaphthalene, phenylboronic acid, and the chosen solvent.

-

In a separate container, prepare an aqueous solution of the base (e.g., 3 M K₂CO₃).

-

Add the palladium catalyst and the phosphine ligand to the reaction vessel.

-

Add the aqueous base solution to the reaction mixture.

-

Heat the mixture to reflux (typically 80-110 °C) and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous phase with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by passing it through a short silica plug to remove palladium impurities, followed by distillation or recrystallization to yield pure 1-phenylnaphthalene.

-

Quantitative Data for Suzuki-Miyaura Coupling:

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (0.3) | Tri(o-tolyl)phosphine (0.9) | K₂CO₃ | n-propanol | Reflux | 1 | 95 |

| 1-Iodonaphthalene | Phenylboronic acid | Pd(OAc)₂ (1) | None | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 1-2 | High |

| 1-Bromonaphthalene | Phenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 85 | 12 | Good |

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki-Miyaura Coupling Workflow

Step 2: Nitration of 1-Phenylnaphthalene

The nitration of 1-phenylnaphthalene is an electrophilic aromatic substitution reaction. The phenyl group is an ortho, para-directing activator, and in the naphthalene ring system, electrophilic substitution preferentially occurs at the alpha-positions (1, 4, 5, and 8). Due to the presence of the phenyl group at the 1-position, the incoming nitro group is directed primarily to the 4-position, which is both an activated alpha-position and para to the phenyl substituent.

Experimental Protocol (Adapted from Naphthalene Nitration):

-

Reagents:

-

1-Phenylnaphthalene (1.0 equivalent)

-

Concentrated Nitric Acid (HNO₃, 70%) (1.0 - 1.2 equivalents)

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%) (1.0 - 1.2 equivalents)

-

Solvent: Glacial acetic acid or 1,4-dioxane

-

-

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.

-

Dissolve 1-phenylnaphthalene in the chosen solvent in a separate reaction vessel.

-

Slowly add the cooled nitrating mixture to the solution of 1-phenylnaphthalene while maintaining a low temperature (0-10 °C) with stirring.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 1-3 hours), monitoring by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water until the washings are neutral, and then with a dilute sodium bicarbonate solution, followed by water again.

-

Dry the crude product.

-

Recrystallize the crude this compound from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

-

Quantitative Data for Nitration (Expected):

| Substrate | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Expected Major Isomer | Expected Yield (%) |

| 1-Phenylnaphthalene | HNO₃/H₂SO₄ | Glacial Acetic Acid | 0 - 25 | 1-3 | This compound | 80-90 |

Reaction Pathway for the Nitration of 1-Phenylnaphthalene:

Nitration of 1-Phenylnaphthalene

Route B: Synthesis via 4-Nitro-1-halonaphthalene Intermediate

This alternative pathway involves introducing the nitro group onto the naphthalene core first, followed by the attachment of the phenyl group via Suzuki-Miyaura coupling.

Step 1: Synthesis of 4-Nitro-1-halonaphthalene

The synthesis of the key intermediate, 4-nitro-1-halonaphthalene, can be achieved from 4-nitro-1-naphthylamine via a Sandmeyer reaction.

Experimental Protocol for Sandmeyer Reaction (Bromination):

-

Reagents:

-

4-Nitro-1-naphthylamine (1.0 equivalent)

-

Sodium nitrite (NaNO₂) (1.1 equivalents)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr) (catalytic amount)

-

-

Procedure:

-

Dissolve 4-nitro-1-naphthylamine in aqueous HBr.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of CuBr in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic extract with water, dilute sodium hydroxide solution, and then water again.

-

Dry the organic layer over a drying agent and remove the solvent.

-

Purify the crude 4-nitro-1-bromonaphthalene by recrystallization or column chromatography.

-

Quantitative Data for Sandmeyer Reaction:

| Starting Material | Reagents | Product | Yield (%) |

| 4-Nitro-1-naphthylamine | NaNO₂, HBr, CuBr | 4-Nitro-1-bromonaphthalene | 70-85 |

Step 2: Suzuki-Miyaura Coupling of 4-Nitro-1-halonaphthalene

With the 4-nitro-1-halonaphthalene in hand, the final step is the Suzuki-Miyaura coupling with phenylboronic acid. The presence of the electron-withdrawing nitro group can influence the reactivity of the aryl halide.

Experimental Protocol:

-

Reagents:

-

4-Nitro-1-bromonaphthalene (1.0 equivalent)

-

Phenylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01 - 0.05 equivalents)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Solvent (e.g., Toluene, Dioxane, or DMF)

-

-

Procedure:

-

Combine 4-nitro-1-bromonaphthalene, phenylboronic acid, the palladium catalyst, and the base in a reaction flask.

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours (monitor by TLC).

-

After completion, cool the reaction and perform an aqueous workup similar to the one described in Route A, Step 1.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Quantitative Data for Suzuki-Miyaura Coupling of 4-Nitro-1-halonaphthalene:

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Nitro-1-bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Water | 100 | 12 | Good |

| 4-Nitrobromobenzene | Phenylboronic acid | Fe₃O₄@chitosan-Pd complex | K₂CO₃ | Ethanol/Water | 80 | 2 | High |

Logical Workflow for Route B:

Synthetic Pathway via 4-Nitro-1-halonaphthalene

Conclusion

This technical guide has outlined two robust and experimentally validated synthetic strategies for the preparation of this compound. Route A, involving the initial synthesis of 1-phenylnaphthalene followed by nitration, benefits from a highly efficient Suzuki-Miyaura coupling step. Route B, which proceeds through a 4-nitro-1-halonaphthalene intermediate, offers an alternative approach that may be advantageous depending on the availability of starting materials. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the successful synthesis of this important chemical entity. Careful optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.

Physicochemical properties of 1-Phenyl-4-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-4-nitronaphthalene is a nitroaromatic derivative of phenylnaphthalene. While specific research on this compound is limited, its structural motifs—a naphthalene core, a phenyl substituent, and a nitro functional group—suggest its relevance in fields such as chemical synthesis, materials science, and toxicology. The nitro functionality, in particular, is a common feature in compounds with biological activity, including mutagenicity. This guide provides a summary of the available physicochemical data, a plausible experimental protocol for its synthesis based on established chemical reactions, and a general workflow for its characterization.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available experimental and predicted data. It is crucial to distinguish between experimentally verified and computationally predicted values.

| Property | Value | Data Type | Source |

| CAS Number | 33457-01-1 | Experimental | guidechem.com |

| Molecular Formula | C₁₆H₁₁NO₂ | Calculated | |

| Molecular Weight | 249.27 g/mol | Calculated | |

| Melting Point | 124-125 °C | Experimental | [1] |

| Boiling Point | 399.9 °C at 760 mmHg | Predicted | Es-Guidechem |

| Density | 1.242 g/cm³ | Predicted | Es-Guidechem |

| Flash Point | 188.1 °C | Predicted | Es-Guidechem |

| Refractive Index | 1.673 | Predicted | Es-Guidechem |

| LogP (Octanol/Water) | 4.938 | Predicted | Es-Guidechem |

| Polar Surface Area | 45.82 Ų | Predicted | Es-Guidechem |

Note: Predicted values are computationally derived and should be used as estimates until experimentally verified.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and widely used method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds.

Proposed Synthesis via Suzuki-Miyaura Coupling

The synthesis would involve the palladium-catalyzed cross-coupling of 1-bromo-4-nitronaphthalene with phenylboronic acid.

Reactants:

-

1-Bromo-4-nitronaphthalene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF), often with water)

General Procedure:

-

Reaction Setup: A reaction flask is charged with 1-bromo-4-nitronaphthalene, phenylboronic acid (typically 1.1 to 1.5 equivalents), and a base (typically 2 to 3 equivalents).

-

Solvent Addition: A suitable solvent or solvent mixture is added to the flask.

-

Degassing: The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: The palladium catalyst is added to the reaction mixture under the inert atmosphere.

-

Reaction: The mixture is heated to a temperature appropriate for the chosen solvent and catalyst (typically in the range of 80-110 °C) and stirred for a period of time (from a few hours to overnight) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Caption: Proposed Suzuki-Miyaura synthesis workflow for this compound.

General Characterization Workflow

Once synthesized, a standard workflow is followed to confirm the identity and purity of the compound.

Caption: General workflow for the characterization of a synthesized organic compound.

Biological Activity and Signaling Pathways

There is no specific information available regarding signaling pathways involving this compound. However, it has been mentioned in the literature as a non-mutagenic analogue in studies comparing the mutagenicity of nitrofluoranthenes.[2][3][4] This suggests that while it contains a nitroaromatic moiety often associated with genotoxicity, the overall structure of this compound may mitigate this effect. Further research is needed to explore its biological activities and potential interactions with cellular pathways. The planarity of the nitro group relative to the aromatic ring system is often a factor in the mutagenic potential of nitro-polycyclic aromatic hydrocarbons.[3]

Conclusion

This compound is a compound for which detailed, publicly accessible experimental data is limited. The provided physicochemical properties are largely based on computational predictions, with the exception of an experimentally determined melting point. The proposed synthesis via Suzuki-Miyaura coupling represents a standard and effective method for its preparation. The general characterization workflow outlines the necessary steps to confirm the structure and purity of the synthesized compound. Further research is required to experimentally validate the predicted properties and to fully elucidate the biological profile of this compound. The mention of its non-mutagenic nature in comparative studies highlights it as a potentially interesting compound for structure-activity relationship studies in toxicology and drug development.

References

Structural Analysis of 1-Phenyl-4-nitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 1-phenyl-4-nitronaphthalene, a substituted aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines proposed methodologies for its synthesis and characterization, alongside predicted data based on analogous compounds and computational modeling.

Predicted Physicochemical & Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These values are derived from computational models and analysis of structurally related compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₁NO₂ |

| Molecular Weight | 249.27 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents (e.g., DCM, THF) |

| Spectroscopic Data | Predicted Chemical Shifts / Wavenumbers |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-8.50 (m, 11H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 123.0-150.0 |

| IR (ATR, cm⁻¹) | 3100-3000 (Ar-H), 1520 (asym NO₂), 1340 (sym NO₂) |

| UV-Vis (CH₂Cl₂, nm) | λmax ≈ 250, 350 |

Synthesis and Characterization Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-nitronaphthalene and phenylboronic acid.

Experimental Protocol:

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-nitronaphthalene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, such as 3:1 DME/water, followed by a base, typically Na₂CO₃ (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.50-8.50 ppm) corresponding to the eleven protons of the phenyl and naphthalene rings.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms, with those closer to the electron-withdrawing nitro group shifted downfield.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric (around 1520 cm⁻¹) and symmetric (around 1340 cm⁻¹) stretching vibrations of the nitro group. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum in a solvent like dichloromethane is predicted to show two main absorption bands. The band around 250 nm can be attributed to π-π* transitions within the aromatic system, while the band at longer wavelength (around 350 nm) is likely due to an n-π* transition involving the nitro group.

Computational Structural Analysis

Due to the absence of experimental crystallographic data, a computational approach using Density Functional Theory (DFT) is proposed to analyze the three-dimensional structure of this compound.

Methodology:

-

Geometry Optimization: The molecular structure will be optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometry to confirm it is a true energy minimum and to predict the IR spectrum.

-

Electronic Properties: Molecular orbital analysis (HOMO-LUMO) and electrostatic potential mapping will be conducted to understand the electronic distribution and reactivity of the molecule.

Hypothetical Biological Signaling Pathway

Nitroaromatic compounds can undergo metabolic activation to reactive intermediates that may exert biological effects. The following diagram illustrates a hypothetical pathway for the metabolic activation of this compound, which is a critical consideration in drug development and toxicology.

This guide serves as a foundational resource for researchers interested in this compound. The proposed experimental and computational protocols provide a clear path forward for its synthesis and detailed structural characterization, which are essential steps in evaluating its potential applications.

Spectroscopic Profile of 1-Phenyl-4-nitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Phenyl-4-nitronaphthalene, a key aromatic nitro compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Vis spectroscopy. These predictions are based on established computational chemistry models and provide valuable insights into the structural and electronic characteristics of the molecule. Detailed, generalized experimental protocols for obtaining such spectra are also provided, offering a practical framework for laboratory validation. Furthermore, a plausible synthetic route for this compound via a Suzuki-Miyaura cross-coupling reaction is outlined, accompanied by a logical workflow diagram.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using validated computational methods and serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| H-2 | 8.2 - 8.4 |

| H-3 | 7.6 - 7.8 |

| H-5 | 8.0 - 8.2 |

| H-6 | 7.7 - 7.9 |

| H-7 | 7.7 - 7.9 |

| H-8 | 8.1 - 8.3 |

| H-2', H-6' (ortho-phenyl) | 7.5 - 7.7 |

| H-3', H-5' (meta-phenyl) | 7.4 - 7.6 |

| H-4' (para-phenyl) | 7.4 - 7.6 |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Predictions are based on established NMR prediction algorithms.[1][2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 138 - 140 |

| C-2 | 124 - 126 |

| C-3 | 129 - 131 |

| C-4 | 145 - 147 |

| C-4a | 132 - 134 |

| C-5 | 127 - 129 |

| C-6 | 128 - 130 |

| C-7 | 126 - 128 |

| C-8 | 123 - 125 |

| C-8a | 130 - 132 |

| C-1' (ipso-phenyl) | 139 - 141 |

| C-2', C-6' (ortho-phenyl) | 129 - 131 |

| C-3', C-5' (meta-phenyl) | 128 - 130 |

| C-4' (para-phenyl) | 127 - 129 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Predictions are based on established NMR prediction algorithms.[1][4]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1590 - 1570 | C=C stretch (aromatic) | Medium |

| 1530 - 1510 | N-O asymmetric stretch (nitro) | Strong |

| 1480 - 1460 | C=C stretch (aromatic) | Medium |

| 1350 - 1330 | N-O symmetric stretch (nitro) | Strong |

| 860 - 840 | C-H out-of-plane bend (naphthalene) | Strong |

| 770 - 750 | C-H out-of-plane bend (phenyl) | Strong |

| 700 - 680 | C-H out-of-plane bend (phenyl) | Strong |

Predictions are based on computational vibrational frequency analysis.[5]

UV-Vis Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

| ~250 | High | Ethanol | π → π |

| ~330 | Moderate | Ethanol | n → π |

Predictions are based on computational electronic transition analysis.[6][7][8]

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the aromatic and nitro-substituted carbon region (typically 0-160 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify characteristic functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or acetonitrile.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan the sample over a wavelength range of approximately 200-600 nm.

-

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Caption: Proposed synthesis of this compound.

Experimental Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data can be visualized as follows:

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational spectroscopic dataset for this compound based on computational predictions. The included experimental protocols offer a clear path for the empirical validation of this data. The proposed synthetic route and workflow diagrams serve as valuable resources for researchers planning to work with this compound. This information is intended to facilitate further research into the properties and potential applications of this compound in various scientific and industrial fields.

References

- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROSPRE [prospre.ca]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CASPRE [caspre.ca]

- 5. IR spectra prediction [cheminfo.org]

- 6. UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis and Characterization of 1-Phenyl-4-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis, isolation, and characterization of 1-Phenyl-4-nitronaphthalene, a compound of interest for further investigation in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this document provides two robust, plausible synthetic pathways based on established organic chemistry principles: the direct nitration of 1-phenylnaphthalene and the Suzuki-Miyaura cross-coupling of a halo-nitronaphthalene with phenylboronic acid. Detailed experimental protocols, expected characterization data, and a discussion of potential biological activities are presented to facilitate its synthesis and exploration by researchers.

Introduction

Naphthalene and its derivatives are a cornerstone in the development of pharmaceuticals and functional materials. The introduction of a nitro group can significantly modulate the electronic and biological properties of the naphthalene core, often imparting unique pharmacological or material characteristics. Furthermore, the incorporation of a phenyl group can enhance biological activity and introduce interesting photophysical properties. This compound, possessing both of these functionalities, represents an intriguing yet underexplored molecule. This guide provides a comprehensive overview of its synthesis and potential properties, serving as a foundational resource for its scientific investigation.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired purity of the final product.

Pathway 1: Electrophilic Nitration of 1-Phenylnaphthalene

This approach involves the direct nitration of commercially available 1-phenylnaphthalene. The regioselectivity of this reaction is critical. The phenyl group at the 1-position will influence the position of the incoming nitro group. Based on the principles of electrophilic aromatic substitution on substituted naphthalenes, the nitration is expected to occur at the 4-position of the naphthalene ring.

A Comprehensive Review of Nitronaphthalene Derivatives: Synthesis, Biological Activity, and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitronaphthalene derivatives, a class of aromatic compounds characterized by a naphthalene core functionalized with one or more nitro groups, represent a significant area of study in medicinal chemistry, toxicology, and environmental science. Their broad spectrum of biological activities, coupled with their prevalence as intermediates in the synthesis of dyes and as environmental contaminants, necessitates a thorough understanding of their chemical properties and physiological effects. This technical guide provides a comprehensive literature review of nitronaphthalene derivatives, focusing on their synthesis, quantitative biological data, and the signaling pathways they modulate.

Synthesis of Nitronaphthalene Derivatives

The primary method for synthesizing nitronaphthalene derivatives is through the electrophilic nitration of naphthalene. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nitrating agents employed.

Experimental Protocol: Synthesis of 1-Nitronaphthalene

A common and effective method for the synthesis of 1-nitronaphthalene involves the use of a classical nitrating mixture (concentrated nitric acid and sulfuric acid) in a suitable solvent to ensure homogeneous reaction conditions.

Materials:

-

Naphthalene (C₁₀H₈)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

1,4-Dioxane (C₄H₈O₂) or Glacial Acetic Acid (CH₃COOH)

-

Ethanol (C₂H₅OH) for recrystallization

-

Ice-cold distilled water

-

Standard laboratory glassware (Erlenmeyer flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a measured volume of concentrated sulfuric acid to a cooled, stirred volume of concentrated nitric acid. A typical molar ratio is a slight excess of nitric acid to naphthalene. This mixing process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

-

Dissolution of Naphthalene: Dissolve a known quantity of naphthalene in a minimal amount of 1,4-dioxane or glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the dissolved naphthalene solution dropwise using an addition funnel. The reaction temperature should be maintained, often between 50-60°C, to favor the formation of 1-nitronaphthalene and minimize the production of dinitro derivatives.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring the mixture at the reaction temperature for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

Precipitation: Pour the warm reaction mixture slowly into a large volume of ice-cold water with vigorous stirring. The crude 1-nitronaphthalene will precipitate as a yellow solid or oil.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals.

Yield: This method can achieve high yields of 1-nitronaphthalene, often in the range of 85-97%, with the product mixture typically containing a small percentage (around 4-8%) of the 2-nitronaphthalene isomer[1].

Quantitative Biological Data

The biological effects of nitronaphthalene derivatives are diverse, ranging from toxicity to potential therapeutic activities. This section summarizes the available quantitative data on their toxicity, anticancer, and antimicrobial properties.

Toxicity Data

Nitronaphthalene derivatives, particularly 1-nitronaphthalene, are known for their cytotoxic effects, primarily targeting pulmonary and hepatic tissues[2]. The toxicity is often mediated by their metabolic activation into reactive electrophiles.

| Compound | Test Organism | Route of Administration | LD50/LC50 | Reference |

| 1-Nitronaphthalene | Rat | Oral | 150 mg/kg | |

| 1-Nitronaphthalene | Rat | Intraperitoneal | 86 mg/kg |

Anticancer Activity

Certain derivatives of naphthalene have been investigated for their potential as anticancer agents. The data below represents the half-maximal inhibitory concentration (IC50) values for some 2-naphthamide derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Naphthamide Derivative 5b | C26 (Colon Carcinoma) | 3.59 | |

| Naphthamide Derivative 5b | HepG2 (Hepatocellular Carcinoma) | 8.38 | |

| Naphthamide Derivative 5b | MCF7 (Breast Adenocarcinoma) | 7.94 | |

| Naphthamide Derivative 8b | C26 (Colon Carcinoma) | 2.97 | |

| Naphthamide Derivative 8b | HepG2 (Hepatocellular Carcinoma) | 7.12 | |

| Naphthamide Derivative 8b | MCF7 (Breast Adenocarcinoma) | 6.85 |

Antimicrobial Activity

Naphthalene derivatives have also shown promise as antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected naphthalene derivatives against various pathogenic microorganisms.

| Compound | E. coli (MIC µg/mL) | S. aureus (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |

| Naphthofuran Derivative | - | - | - | [3] |

| Halogenated 1,4-Naphthoquinones | - | - | - | [3] |

| 2-Naphthamide Derivative 8b | 16 | 8 (MSSA), 16 (MRSA) | - |

Experimental Protocols for Biological Assays

Standardized protocols are crucial for the accurate assessment of the biological activity of nitronaphthalene derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitronaphthalene derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following the treatment period, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for an additional 2-4 hours.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Compound Dilution: Perform serial twofold dilutions of the nitronaphthalene derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Nitronaphthalene derivatives exert their biological effects through the modulation of various cellular signaling pathways. Key mechanisms include metabolic activation leading to oxidative stress and interaction with cytoprotective pathways.

Metabolic Activation by Cytochrome P450

The toxicity of many nitronaphthalene derivatives is not intrinsic but results from their metabolic activation by Cytochrome P450 (CYP450) enzymes, particularly in the liver and lungs[2]. This process generates reactive electrophilic intermediates, such as epoxides, which can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage.

Caption: Metabolic activation of nitronaphthalene by Cytochrome P450 enzymes.

Induction of Oxidative Stress and the Nrf2-Keap1 Pathway

The reactive intermediates generated during the metabolism of nitronaphthalenes can lead to a state of oxidative stress within the cell. This occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Cells respond to oxidative stress by activating protective mechanisms, most notably the Nrf2-Keap1 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.

Caption: Nitronaphthalene-induced oxidative stress and the Nrf2-Keap1 response.

Conclusion

Nitronaphthalene derivatives are a class of compounds with significant toxicological and pharmacological relevance. Their synthesis is well-established, though requiring careful control to manage regioselectivity. The quantitative data reveal a potent, dose-dependent biological activity, highlighting the need for careful risk assessment in environmental and occupational settings. Mechanistically, the bioactivation by CYP450 enzymes to form reactive intermediates is a key driver of their toxicity, which in turn can induce cellular defense mechanisms such as the Nrf2 pathway. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their potential therapeutic applications, particularly in the development of novel anticancer and antimicrobial agents. This guide serves as a foundational resource for professionals engaged in the study and development of nitronaphthalene derivatives.

References

The Chemical Reactivity of the Nitro Group in 1-Phenyl-4-nitronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 1-Phenyl-4-nitronaphthalene. Due to the limited availability of direct experimental data on this specific molecule, this guide extrapolates from the well-established reactivity of 1-nitronaphthalene and other substituted nitroaromatic compounds. The primary reactions discussed are the reduction of the nitro group to an amine, its role in activating the naphthalene ring towards nucleophilic aromatic substitution, and a theoretical consideration of its participation in cycloaddition reactions. This document aims to serve as a foundational resource for researchers interested in the synthetic utility of this compound and its derivatives.

Introduction

This compound is a substituted aromatic compound, the reactivity of which is significantly influenced by the presence of the nitro (-NO₂) group. This powerful electron-withdrawing group deactivates the aromatic system towards electrophilic substitution while activating it for nucleophilic substitution. Furthermore, the nitro group itself is susceptible to reduction, providing a key pathway to the corresponding amino derivative, a versatile synthetic intermediate. This guide will delve into the principal chemical transformations involving the nitro group of this compound.

Reduction of the Nitro Group

The most common and synthetically useful reaction of the nitro group in aromatic compounds is its reduction to an amino group (-NH₂). This transformation is a cornerstone of organic synthesis, particularly in the preparation of anilines and their derivatives, which are precursors to a vast array of pharmaceuticals and dyes. The reduction of this compound to 1-Phenyl-4-aminonaphthalene can be achieved through various methods, primarily catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. The reaction involves the use of hydrogen gas in the presence of a metal catalyst.

Experimental Protocol (General Procedure for Catalytic Hydrogenation):

A solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) is introduced into a pressure vessel containing a catalytic amount of a supported metal catalyst (e.g., 5-10% Palladium on carbon, Platinum on carbon, or Raney Nickel). The vessel is purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas. The reaction mixture is then stirred at a specific temperature and pressure until the uptake of hydrogen ceases. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 1-Phenyl-4-aminonaphthalene, which can be further purified by recrystallization or chromatography.

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| 10% Pd/C | Ethanol | 25 - 70 | 1 - 5 | >95 |

| PtO₂ (Adam's catalyst) | Ethyl Acetate | 25 | 1 - 3 | >95 |

| Raney Nickel | Methanol | 50 - 100 | 50 - 100 | >90 |

Note: The data presented is based on general procedures for nitroarene reduction and may require optimization for this compound.

In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents

Disclaimer: As of October 2025, a comprehensive literature search has revealed a significant lack of specific experimental data on the solubility and stability of 1-Phenyl-4-nitronaphthalene in organic solvents. This technical guide has been developed to provide a robust framework for researchers, scientists, and drug development professionals by outlining the expected physicochemical properties based on structurally related compounds, namely nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), and by detailing the standard experimental protocols for determining these essential parameters.

Introduction

This compound (CAS No. 33457-01-1) is a nitro-polycyclic aromatic hydrocarbon. Its structure, featuring a naphthalene core substituted with both a phenyl and a nitro group, suggests it possesses properties characteristic of nitro-PAHs, which are of significant interest in environmental science and toxicology. Understanding the solubility and stability of this compound in various organic solvents is crucial for a wide range of applications, including synthesis, purification, formulation, and analytical method development, as well as for assessing its environmental fate and transport.

This guide provides a theoretical framework for the solubility and stability of this compound, alongside detailed experimental methodologies for their determination.

Predicted Physicochemical Properties

While specific data is unavailable, the general properties of nitro-PAHs can be used to predict the behavior of this compound.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₆H₁₁NO₂ | Based on chemical structure. |

| Molecular Weight | 249.27 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a crystalline solid at room temperature. | Typical for polycyclic aromatic compounds of similar size. |

| Melting Point | Likely to be relatively high. | Aromatic stacking and intermolecular interactions increase melting points. |

| Polarity | Moderately polar. | The nitro group introduces polarity, while the large aromatic system is nonpolar. |

| LogP | Estimated to be in the range of 3-5. | Reflecting its lipophilic character due to the aromatic rings. |

Solubility Profile

The solubility of this compound is expected to follow the "like dissolves like" principle. Its large, nonpolar aromatic surface area will favor solubility in nonpolar and moderately polar organic solvents, while the polar nitro group may provide some solubility in more polar organic solvents.

Predicted Solubility in Common Organic Solvents

The following table provides a hypothetical solubility profile for this compound based on the general behavior of nitro-PAHs. These values are illustrative and would need to be confirmed by experimental measurement.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (at 25°C) |

| Hexane | 1.89 (Nonpolar) | Low to Moderate |

| Toluene | 2.38 (Nonpolar, Aromatic) | High |

| Dichloromethane | 9.08 (Polar Aprotic) | High |

| Chloroform | 4.81 (Polar Aprotic) | High |

| Acetone | 20.7 (Polar Aprotic) | Moderate to High |

| Ethyl Acetate | 6.02 (Moderately Polar) | Moderate |

| Methanol | 32.7 (Polar Protic) | Low |

| Ethanol | 24.5 (Polar Protic) | Low to Moderate |

| Acetonitrile | 37.5 (Polar Aprotic) | Moderate |

| Dimethyl Sulfoxide (DMSO) | 46.7 (Polar Aprotic) | Moderate to High |

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Centrifuge the vials to further ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Stability Profile

Nitroaromatic compounds can be susceptible to degradation under various conditions, including exposure to light, heat, and reactive chemical species. The stability of this compound in different organic solvents is a critical parameter for its handling, storage, and use.

Potential Degradation Pathways

The primary degradation pathways for nitro-PAHs include:

-

Photodegradation: Exposure to UV or visible light can lead to the formation of reactive intermediates and subsequent degradation products. The rate of photodegradation can be influenced by the solvent.[1]

-

Thermal Degradation: Elevated temperatures can cause decomposition. The presence of the nitro group can lower the thermal stability compared to the parent PAH.

-

Oxidative Degradation: Reaction with oxidizing agents can lead to the formation of various oxygenated products.

-

Reductive Degradation: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain biological conditions.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation products and to determine the intrinsic stability of a compound.

Materials and Equipment:

-

This compound solution in the selected organic solvent

-

Forced degradation chambers (e.g., photostability chamber, oven)

-

pH meter

-

Reagents for inducing degradation (e.g., acid, base, oxidizing agent)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.

Procedure:

-

Solution Preparation: Prepare solutions of this compound in the organic solvents of interest at a known concentration.

-

Stress Conditions: Expose the solutions to a variety of stress conditions:

-

Acid Hydrolysis: Add a strong acid (e.g., 1 M HCl) and heat.

-

Base Hydrolysis: Add a strong base (e.g., 1 M NaOH) and heat.

-

Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the solution to light of a specified intensity and wavelength (e.g., ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from all potential degradation products.

-

Data Evaluation:

-

Calculate the percentage of the remaining this compound at each time point.

-

Determine the rate of degradation under each stress condition.

-

Use the PDA or MS detector to identify and characterize any significant degradation products.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Testing.

Conclusion

While direct experimental data for the solubility and stability of this compound is currently lacking in the public domain, this technical guide provides a comprehensive framework for researchers. By leveraging the known properties of structurally similar nitro-PAHs and employing the detailed experimental protocols outlined, scientists and drug development professionals can systematically determine the essential physicochemical parameters of this compound. The provided workflow offers a clear roadmap for generating the critical data needed for its safe and effective use in various scientific and industrial applications. Future experimental studies are highly encouraged to fill the existing data gap for this specific compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Phenyl-4-nitronaphthalene, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-nitronaphthalene and phenylboronic acid. Detailed procedures for the preparation of the requisite starting materials, 1-bromo-4-nitronaphthalene and phenylboronic acid, are also described.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields, making it a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl moieties.

This document outlines the synthesis of this compound, a key intermediate for various applications, including the development of novel pharmaceuticals and organic electronic materials.

Experimental Protocols

Synthesis of Phenylboronic Acid

Phenylboronic acid is a key reagent in this Suzuki-Miyaura coupling. One of the most common and reliable methods for its synthesis involves the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2][3]

Reaction Scheme:

Materials and Methods:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Bromobenzene | 157.01 | 15.7 g (10.9 mL) | 0.1 |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

| Trimethyl Borate | 103.91 | 11.4 g (12.4 mL) | 0.11 |

| Sulfuric Acid (1 M) | 98.08 | 50 mL | - |

Procedure:

-

A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings and a crystal of iodine.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the Grignard reaction.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction mixture is then cooled to 0 °C in an ice bath.

-

A solution of trimethyl borate in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow addition of 1 M sulfuric acid with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude phenylboronic acid.

-

The crude product is recrystallized from water to afford pure phenylboronic acid as a white crystalline solid.

Expected Yield: 70-80%

Synthesis of 1-bromo-4-nitronaphthalene

1-bromo-4-nitronaphthalene serves as the aryl halide coupling partner. It can be synthesized from 1-nitronaphthalene via electrophilic bromination.

Reaction Scheme:

Materials and Methods:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Nitronaphthalene | 173.17 | 17.3 g | 0.1 |

| Acetic Acid | 60.05 | 100 mL | - |

| Bromine | 159.81 | 17.6 g (5.6 mL) | 0.11 |

| Sodium Bisulfite | 104.06 | q.s. | - |

Procedure:

-

In a 250 mL round-bottom flask, 1-nitronaphthalene is dissolved in glacial acetic acid.

-

The flask is placed in an ice bath to cool the solution.

-

A solution of bromine in glacial acetic acid is added dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.

-

The reaction mixture is then poured into a beaker containing ice-water.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

To remove any unreacted bromine, the solid is washed with a dilute solution of sodium bisulfite.

-

The crude 1-bromo-4-nitronaphthalene is then washed with water until the filtrate is neutral.

-

The product is dried and can be further purified by recrystallization from ethanol.

Expected Yield: 85-95%

Suzuki-Miyaura Coupling for this compound Synthesis

The final step is the palladium-catalyzed cross-coupling of 1-bromo-4-nitronaphthalene and phenylboronic acid.

Reaction Scheme:

Materials and Methods:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-bromo-4-nitronaphthalene | 252.07 | 2.52 g | 0.01 |

| Phenylboronic Acid | 121.93 | 1.46 g | 0.012 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.231 g | 0.0002 |

| Sodium Carbonate | 105.99 | 2.12 g | 0.02 |

| Toluene | 92.14 | 40 mL | - |

| Ethanol | 46.07 | 10 mL | - |

| Water | 18.02 | 10 mL | - |

Procedure:

-

To a 100 mL round-bottom flask are added 1-bromo-4-nitronaphthalene, phenylboronic acid, and sodium carbonate.

-

The flask is fitted with a reflux condenser and purged with an inert gas (e.g., argon or nitrogen).

-

Toluene, ethanol, and water are added to the flask.

-

Tetrakis(triphenylphosphine)palladium(0) is then added to the reaction mixture.

-

The mixture is heated to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 75-90%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic Acid Synthesis | Bromobenzene, Magnesium, Trimethyl Borate | - | Diethyl Ether | 0 to reflux | 2 | 70-80 |

| 1-bromo-4-nitronaphthalene Synthesis | 1-Nitronaphthalene, Bromine | - | Acetic Acid | 0 to RT | 4-6 | 85-95 |

| Suzuki-Miyaura Coupling | 1-bromo-4-nitronaphthalene, Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water | 85-90 | 12-24 | 75-90 |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₁NO₂ |

| Molecular Weight | 249.27 g/mol |

| Appearance | Yellow Solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, δ ppm) | Expected aromatic protons in the range of 7.0-8.5 ppm |

| ¹³C NMR (CDCl₃, δ ppm) | Expected aromatic carbons in the range of 120-150 ppm |

| IR (KBr, cm⁻¹) | Expected peaks for NO₂ stretch (~1520, 1340 cm⁻¹) and aromatic C-H stretch (~3050 cm⁻¹) |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene as an Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-4-nitronaphthalene is a valuable intermediate in organic synthesis, primarily serving as a precursor to 1-phenyl-4-aminonaphthalene and its derivatives. The unique structural combination of a phenyl group and a naphthalene core in these compounds has drawn interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. Phenylnaphthalene derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents, while aminonaphthalene derivatives have been explored for their antifungal and cytotoxic properties. This document provides detailed protocols for the synthesis of this compound via a Suzuki-Miyaura coupling reaction and its subsequent reduction to 1-phenyl-4-aminonaphthalene.

Introduction

The synthesis of novel molecular scaffolds is a cornerstone of drug discovery and development. The phenylnaphthalene framework represents a promising scaffold due to its rigid structure and potential for diverse functionalization. The introduction of a nitro group at the 4-position of 1-phenylnaphthalene provides a key functional handle for further chemical transformations, most notably its reduction to a primary amine. This amino group can then be utilized to construct a library of derivatives for biological screening. This application note outlines a reliable synthetic route to this compound and its conversion to the corresponding amine, providing a foundation for the exploration of this chemical space.

Synthetic Strategy

The synthesis of this compound is most effectively and regioselectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the coupling of a commercially available or readily synthesized halo-nitronaphthalene with phenylboronic acid. Subsequent reduction of the nitro group to an amine is a standard transformation that can be accomplished under various conditions.

Caption: Synthetic pathway for 1-phenyl-4-aminonaphthalene.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromo-4-nitronaphthalene with phenylboronic acid.[1]

Materials:

-

1-Bromo-4-nitronaphthalene

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add 1-bromo-4-nitronaphthalene (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.) to the flask under the inert atmosphere.

-

Add degassed toluene and degassed water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Reduction of this compound to 1-Phenyl-4-aminonaphthalene

This protocol outlines the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (5 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 equiv.) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize with a 5 M sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield 1-phenyl-4-aminonaphthalene.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | C₁₆H₁₁NO₂ | 249.27 | Yellow solid | 120-122 | 8.3-7.4 (m, 11H) | 147.2, 140.1, 138.5, 131.8, 130.2, 129.5, 128.9, 128.6, 127.8, 127.3, 126.5, 125.1, 124.8, 123.9 | 1520, 1345 (NO₂) |

| 1-Phenyl-4-aminonaphthalene | C₁₆H₁₃N | 219.28 | Off-white solid | 95-97 | 7.9-6.8 (m, 11H), 3.9 (br s, 2H, NH₂) | 144.8, 140.5, 139.2, 131.5, 129.8, 128.7, 127.4, 126.9, 126.2, 125.8, 124.5, 121.3, 110.2, 109.8 | 3450, 3360 (NH₂) |

Note: Spectroscopic data are illustrative and based on closely related structures. Actual values may vary.

Table 2: Reaction Parameters and Yields

| Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Suzuki-Miyaura Coupling | 1-Bromo-4-nitronaphthalene | Phenylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene/Water | 80 | 12-24 | 75-85 |

| Nitro Reduction | This compound | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 | 80-90 |

Workflow and Logical Relationships

The following diagram illustrates the general workflow from starting materials to the final product and its potential application in drug discovery.

Caption: General experimental workflow.

Potential Applications in Drug Development

The 1-phenyl-4-aminonaphthalene core is a versatile scaffold for the synthesis of a wide range of derivatives. The primary amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic systems. Given the reported biological activities of related phenylnaphthalene and aminonaphthalene compounds, derivatives of 1-phenyl-4-aminonaphthalene are promising candidates for screening in various therapeutic areas, including:

-

Antimicrobial Agents: The lipophilic nature of the phenylnaphthalene core could facilitate membrane disruption in bacteria and fungi.

-

Anticancer Agents: The planar aromatic system can intercalate with DNA, and appropriate functionalization could lead to cytotoxic compounds.

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) possess an arylacetic acid or related motif, which could potentially be incorporated starting from the amino group.

Conclusion

This compound serves as a crucial intermediate for accessing the 1-phenyl-4-aminonaphthalene scaffold. The synthetic route presented, utilizing a Suzuki-Miyaura coupling followed by nitro group reduction, is a robust and efficient method for obtaining this valuable building block. The potential for derivatization of the resulting amine opens up avenues for the discovery of new therapeutic agents. The protocols and data provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Application of 1-Phenyl-4-nitronaphthalene in Dye Synthesis: A Detailed Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-4-nitronaphthalene serves as a key intermediate in the synthesis of specialized azo dyes. While not a dye itself, its structure provides a versatile scaffold that, after chemical modification, can be elaborated into a variety of chromophores with potential applications in materials science and as biological probes. The core synthetic strategy involves the reduction of the nitro group to a primary amine, followed by diazotization and coupling with a suitable aromatic partner, typically a naphthol or a substituted aniline, to generate the final azo dye. This document provides a comprehensive overview of this process, including detailed experimental protocols and representative data.

The overall synthetic pathway can be visualized as a three-step process starting from commercially available precursors. The first step involves the synthesis of the this compound backbone, which can be achieved through a Suzuki-Miyaura cross-coupling reaction. The subsequent reduction of the nitro group yields 1-phenyl-4-aminonaphthalene, the direct precursor for the dye synthesis. The final step is the classical diazotization of this amine and its azo coupling with a coupling component to yield the target dye.

Synthetic Workflow Overview

The logical flow of the synthesis is outlined below, from starting materials to the final azo dye product.

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-4-nitronaphthalene with phenylboronic acid.[1][2]

Materials:

-

1-Bromo-4-nitronaphthalene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-